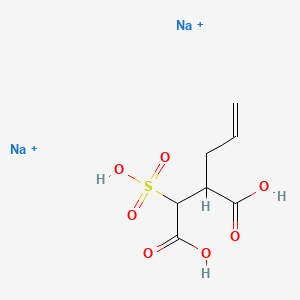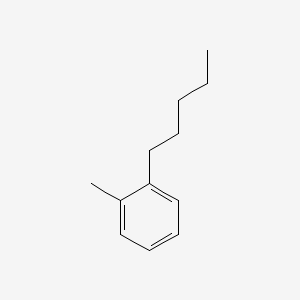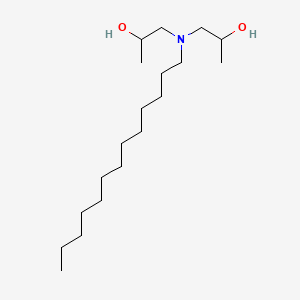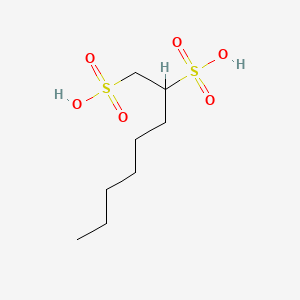
1,2-Octanedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Octanedisulfonic acid: is an organic compound with the molecular formula C8H18O6S2. It is a diprotic sulfonic acid, meaning it has two sulfonic acid groups (-SO3H) attached to an octane backbone. This compound is known for its strong acidic properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Octanedisulfonic acid can be synthesized through the sulfonation of octane. The process involves the reaction of octane with sulfur trioxide (SO3) in the presence of a catalyst, typically oleum (fuming sulfuric acid). The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete sulfonation of the octane molecule.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where octane is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then cooled, and the product is purified through distillation or crystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Octanedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfonic acid derivatives.
Substitution: The hydrogen atoms in the sulfonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfonic acid derivatives.
Substitution: Alkyl or acyl sulfonates.
Wissenschaftliche Forschungsanwendungen
1,2-Octanedisulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2-octanedisulfonic acid involves its strong acidic properties, which allow it to donate protons (H+) readily. This proton donation can lead to the activation of various molecular targets and pathways, including:
Enzyme Activation: The compound can activate enzymes by protonating specific amino acid residues, leading to conformational changes and increased catalytic activity.
Protein Interactions: It can facilitate protein-protein interactions by altering the charge distribution on protein surfaces.
Cell Signaling: The acid can influence cell signaling pathways by modulating the pH of the cellular environment, affecting the activity of pH-sensitive proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
1,2-Ethanedisulfonic acid: A shorter-chain analog with similar acidic properties but different solubility and reactivity.
1,2-Propanedisulfonic acid: Another analog with a three-carbon backbone, exhibiting different physical and chemical properties.
1,2-Butanedisulfonic acid: A four-carbon analog with distinct reactivity and applications.
Uniqueness: 1,2-Octanedisulfonic acid is unique due to its longer carbon chain, which imparts different solubility and hydrophobic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity, such as in surfactants and detergents.
Eigenschaften
CAS-Nummer |
113669-58-2 |
|---|---|
Molekularformel |
C8H18O6S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
octane-1,2-disulfonic acid |
InChI |
InChI=1S/C8H18O6S2/c1-2-3-4-5-6-8(16(12,13)14)7-15(9,10)11/h8H,2-7H2,1H3,(H,9,10,11)(H,12,13,14) |
InChI-Schlüssel |
QZQALQWPHXLKSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CS(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


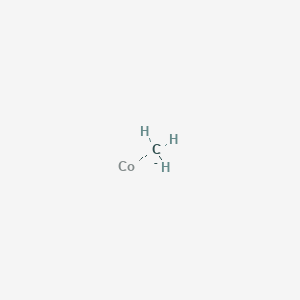
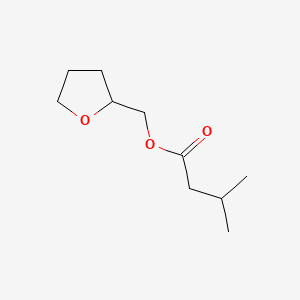



![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
